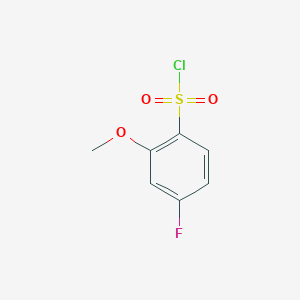

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride

Description

Propriétés

IUPAC Name |

4-fluoro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGYBLMLBADGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717296 | |

| Record name | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-19-1 | |

| Record name | 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Sulfonation and Chlorination of 4-Fluoro-2-methoxybenzene

The most common synthetic route involves the sulfonation of 4-fluoro-2-methoxybenzene with chlorosulfonic acid (ClSO3H). This reagent acts both as a sulfonating and chlorinating agent, introducing the sulfonyl chloride group directly onto the aromatic ring.

-

$$

\text{4-Fluoro-2-methoxybenzene} + \text{ClSO}_3\text{H} \rightarrow \text{4-Fluoro-2-methoxybenzene-1-sulfonyl chloride} + \text{HCl}

$$ -

- Temperature control is critical; typically performed at low to moderate temperatures (0–50°C) to avoid side reactions.

- The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

- Chlorosulfonic acid is added dropwise to the aromatic substrate with stirring.

-

- This method is widely used industrially due to its straightforwardness and high selectivity.

- The sulfonyl chloride intermediate can be isolated by quenching the reaction mixture into ice or by extraction.

Multi-Step Synthesis via Sulfonic Acid Intermediate

An alternative approach involves first forming the corresponding sulfonic acid derivative, followed by chlorination to the sulfonyl chloride.

Step 1: Sulfonation

4-Fluoro-2-methoxybenzene is reacted with sulfuric acid or sulfuric anhydride to introduce the sulfonic acid group at the desired position.

Step 2: Chlorination

The isolated sulfonic acid is then treated with a chlorinating agent such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or phosphorus oxychloride (POCl3) to convert the sulfonic acid to sulfonyl chloride.

-

- Allows better control over regioselectivity and purity.

- Can be optimized for scale-up and purification.

-

- Requires isolation and purification of sulfonic acid intermediate.

- Additional reaction step increases time and cost.

Use of Sulfonyl Chloride Precursors and Functional Group Transformations

In some synthetic schemes, 4-fluoro-2-methoxybenzene derivatives are functionalized through other sulfonyl chloride intermediates or via halogen exchange reactions.

For example, 4-fluorobenzenesulfonyl chloride can be modified by introducing a methoxy group at the ortho position before or after sulfonyl chloride formation.

Chlorination of sulfonic acid salts or esters can be employed to generate the sulfonyl chloride functionality.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Sulfonation agent | Chlorosulfonic acid (ClSO3H) | Direct sulfonation and chlorination |

| Temperature | 0–50 °C | Low temp minimizes side reactions |

| Reaction time | 1–4 hours | Depends on scale and concentration |

| Solvent | Often neat or in inert solvents like dichloromethane | Solvent choice affects reaction rate and purity |

| Chlorination agent (if separate) | SOCl2, PCl5, POCl3 | Used if sulfonic acid intermediate is isolated |

| Work-up | Quenching in ice, extraction with organic solvents | Removes excess reagents and byproducts |

Research Findings and Yield Data

While specific yield data for this compound is limited, analogous arylsulfonyl chlorides prepared by chlorosulfonic acid sulfonation typically exhibit yields in the range of 70–90% under optimized conditions. The key factors influencing yield include:

- Purity of starting materials

- Reaction temperature and time

- Control of moisture to prevent hydrolysis

- Efficient work-up and purification

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct sulfonation with ClSO3H | 4-Fluoro-2-methoxybenzene + ClSO3H, 0–50°C | Simple, one-step, scalable | Requires strict moisture control |

| Sulfonic acid intermediate + chlorination | Sulfonation with H2SO4, then chlorination with SOCl2/PCl5 | Better control, high purity | Multi-step, longer process |

| Functional group modification | Halogen exchange or substitution on sulfonyl chloride precursors | Versatile for derivatives | More complex, lower selectivity |

Industrial Considerations

Industrial synthesis favors the direct sulfonation with chlorosulfonic acid due to its simplicity and cost-effectiveness.

Continuous flow reactors are increasingly used to improve heat management and reaction control, enhancing safety and yield.

Automation and in-line purification techniques help in scaling up production while maintaining product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and phenols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively .

Common Reagents and Conditions:

Amines: Reacts with primary or secondary amines to form sulfonamides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

Alcohols and Phenols: Reacts with alcohols or phenols to form sulfonate esters.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols or phenols.

Applications De Recherche Scientifique

Synthesis and Use as an Intermediate

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride is utilized as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals. The synthesis of this compound typically involves several steps, but specific details are not provided in the search results.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable due to its reactivity with nucleophiles and electrophiles. Interaction studies help to understand its potential as a building block in drug design and development, and how structural modifications affect its reactivity and biological activity.

Comparison with Structurally Similar Compounds

The presence of fluorine atoms and a methoxy group in this compound gives it distinct electronic properties that can influence its reactivity and potential applications compared to similar compounds. The table below compares this compound with some related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Fluoro-6-methoxybenzenesulfonyl chloride | Contains one fluorine atom | Less electrophilic than 2,4-difluoro variant |

| 2,6-Difluorobenzenesulfonyl chloride | Lacks methoxy group | More reactive due to increased electron-withdrawing effect |

| 4-Methoxybenzenesulfonyl chloride | No fluorine atoms | Different reactivity profile due to absence of fluorine |

| 3,4-Difluorobenzenesulfonyl chloride | Contains two fluorine atoms | Similar reactivity but different substitution patterns |

Related Compounds

Several compounds share structural similarities. These include:

- 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride

- 3-Fluoro-4-methoxybenzene-1-sulfonyl chloride

- 4-Methoxybenzene-1-sulfonyl chloride

- 2-Fluorobenzene-1-sulfonyl chloride

- 3,4-Dimethoxybenzenesulfonyl chloride

- 2,5-Difluorobenzene-1-sulfonyl chloride

- 3,4,5-Trimethoxybenzene-1-sulfonyl chloride

Applications in Suzuki Couplings

Halo-substituted benzenesulfonyls, such as 4-bromobenzenesulfonyl chloride, can be used in Suzuki couplings . In these reactions, the sulfonyl group can undergo coupling without cleavage of C-Cl and C-Br bonds .

Use in Triazole Synthesis

Mécanisme D'action

The mechanism of action of 4-fluoro-2-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, where the compound acts as a sulfonylating agent .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

4-Bromo-2-methoxybenzene-1-sulfonyl chloride

- Molecular Formula : C₇H₆BrClO₃S

- Molecular Weight : 285.55 g/mol

- Key Differences : Bromine replaces fluorine at the 4-position, increasing molecular weight and polarizability. Bromine’s larger atomic radius may sterically hinder reactions compared to fluorine.

- Source : Enamine Ltd. (Purity: 95%) .

4,5-Difluoro-2-methoxybenzene-1-sulfonyl chloride

- CAS : 887344-39-0

- Similarity Score : 0.97 (vs. target compound)

3-Fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride

Heterocyclic and Aliphatic Derivatives

5-Chloro-6-fluoropyridine-3-sulfonyl chloride

- Molecular Formula: C₅H₂Cl₂FNO₂S

- Molecular Weight : 248.10 g/mol

- Key Differences : Pyridine ring replaces benzene, altering electronic properties (e.g., increased π-deficient character). The chlorine and fluorine substituents may enhance electrophilicity .

2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride

- CAS : 1781100-57-9

- Molecular Formula : C₉H₁₀ClFO₃S

- Molecular Weight : 252.69 g/mol

Functional Group Additions

5-(Chlorosulfonyl)-4-fluoro-2-methoxybenzene-1-sulfonyl fluoride

Comparative Data Table

Activité Biologique

4-Fluoro-2-methoxybenzene-1-sulfonyl chloride, a sulfonyl chloride derivative, is recognized for its significant biological activity and utility in medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity with nucleophiles, particularly amino acids and other biomolecules, allows for the modification of biological structures, which can lead to altered biological activities.

The molecular formula of this compound is CHClFNOS, with a molecular weight of approximately 221.64 g/mol. The compound features a sulfonyl chloride functional group, which is known for its electrophilic nature, enabling it to react with nucleophiles effectively.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzyme activity. Such mechanisms are crucial in the context of drug development, where the modulation of enzyme function can result in therapeutic effects.

Biological Activity Data

Research indicates that this compound exhibits various biological activities, including:

- Antibacterial Properties : The sulfonamide moiety is known for its antibacterial effects, making this compound a candidate for developing new antimicrobial agents.

- Anticancer Activity : Studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

Several studies have explored the biological activity of structurally related compounds and their implications:

- Antiproliferative Studies : A study evaluated TASIN analogs against colon cancer cell lines, revealing that modifications in the arylsulfonamide structure significantly impacted their antiproliferative activity. This suggests that similar modifications in this compound could yield compounds with enhanced biological efficacy .

- Reactivity with Biomolecules : Interaction studies indicate that this compound can effectively react with amino acids, leading to modified structures that may exhibit altered biological activities. Such interactions are essential for understanding its role in drug development and material science.

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Sulfonyl Chloride | Antibacterial, Anticancer |

| 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonamide | Sulfonamide | Antibacterial |

| 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide | Sulfonamide | Antiproliferative |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Fluoro-2-methoxybenzene-1-sulfonyl chloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via sulfonylation of the corresponding aromatic precursor. A modified literature method involves reacting 4-fluoro-2-methoxybenzene with chlorosulfonic acid under anhydrous conditions, with pyridine as a catalyst and acid scavenger. Purification via flash chromatography (hexane/ethyl acetate gradient) yields high-purity product. For optimization, maintain strict temperature control (0–5°C during sulfonation) and use molecular sieves to scavenge moisture, improving yields to >85% .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use 1H NMR to identify the methoxy group (singlet at δ 3.8–4.0 ppm) and fluorine-induced splitting patterns in aromatic protons. 13C NMR reveals deshielding effects from the sulfonyl chloride group (C-SO2Cl at ~140–150 ppm). Mass spectrometry (EI) should show isotopic clusters consistent with Cl (M+2) and F (M+1). Cross-reference with IR for S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) .

Q. What purification techniques are effective post-synthesis?

- Methodological Answer : Flash chromatography on silica gel with hexane/ethyl acetate (gradient elution) is optimal. For crystalline products, recrystallization from dichloromethane/hexane mixtures improves purity. Monitor by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or reaction efficiencies for sulfonyl chloride derivatives?

- Methodological Answer : Discrepancies often arise from hydration or impurities. Reproduce synthesis under anhydrous conditions (Schlenk line, argon atmosphere) and characterize using differential scanning calorimetry (DSC) for precise melting points. Cross-validate purity via elemental analysis and high-resolution mass spectrometry (HRMS). For yield inconsistencies, conduct kinetic studies (e.g., in situ NMR) to identify rate-limiting steps, such as chloride leaving group stability .

Q. What strategies enable selective functionalization of this sulfonyl chloride in the presence of competing electrophilic sites?

- Methodological Answer : Leverage nucleophile hardness/softness:

- Soft nucleophiles (e.g., thiols, amines) target the sulfur center.

- Hard nucleophiles (e.g., alkoxides) may engage in aromatic substitution at the fluorine-activated position.

Use solvent polarity (e.g., DMF for polar transition states) and low temperatures (−20°C) to suppress side reactions. Monitor selectivity via LC-MS .

Q. How does the fluorine substituent influence hydrolytic stability compared to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing fluorine increases electrophilicity at sulfur, accelerating hydrolysis. Conduct stability studies in buffered solutions (pH 2–10) with HPLC monitoring. Comparative thermogravimetric analysis (TGA) under humidified N₂ reveals moisture sensitivity. Non-fluorinated analogs (e.g., 2-methoxybenzene sulfonyl chloride) show 2–3x slower hydrolysis rates .

Q. What mechanistic insights exist for sulfonylation of phenolic ethers using this reagent?

- Methodological Answer : The reaction proceeds via a two-step mechanism:

Electrophilic attack by chlorosulfonic acid at the para position to the methoxy group.

Pyridine-assisted chloride displacement to form the sulfonyl chloride.

Computational studies (DFT) suggest the fluorine substituent lowers the activation energy for sulfonation by 5–8 kJ/mol compared to non-fluorinated analogs. Validate intermediates via trapping experiments (e.g., using DABCO) .

Key Notes

- Contradiction Analysis : Conflicting melting points (e.g., 33–35°C vs. 82–84°C in analogs) may reflect hydration states. Always report drying protocols (e.g., P₂O₅ desiccation for 24h) .

- Safety : Use PPE (nitrile gloves, goggles) and work in a fume hood due to lachrymatory and skin-irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.